3,4-dichloro-N-(2-cyanophenyl)benzamide
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Overview
Description
3,4-dichloro-N-(2-cyanophenyl)benzamide is an organic compound with the molecular formula C14H8Cl2N2O It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring, a cyanophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-cyanophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 3,4-dichlorobenzene, undergoes nitration to form 3,4-dichloronitrobenzene.
Reduction: The nitro group in 3,4-dichloronitrobenzene is reduced to an amino group, yielding 3,4-dichloroaniline.
Acylation: 3,4-dichloroaniline is then acylated with 2-cyanobenzoyl chloride to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2-cyanophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The benzamide moiety can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Reduction: Amines derived from the reduction of the nitrile group.
Oxidation: Oxidized derivatives of the benzamide moiety.
Scientific Research Applications
3,4-dichloro-N-(2-cyanophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-cyanophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-dichlorobenzamide: Lacks the cyanophenyl group, making it less versatile in certain applications.
2-cyanobenzamide: Lacks the dichloro substitution, affecting its reactivity and properties.
3,4-dichloro-N-phenylbenzamide: Similar structure but without the nitrile group, leading to different chemical behavior.
Uniqueness
3,4-dichloro-N-(2-cyanophenyl)benzamide is unique due to the combination of its dichloro and cyanophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,4-dichloro-N-(2-cyanophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-6-5-9(7-12(11)16)14(19)18-13-4-2-1-3-10(13)8-17/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAMCDKNGPJXIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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